REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]1([Sn:13](Cl)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCOCC>[C:20]1([SnH:13]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.16 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Sn](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a 4-neck flask equipped
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° (ice+salt bath)
|
Type
|
CUSTOM
|
Details
|
No exothermic reaction
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
It was then poured on ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
washed 3 times with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[SnH](C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |